Bisabolangelone

Description

Properties

IUPAC Name |

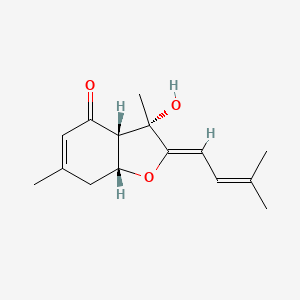

(2Z,3S,3aS,7aR)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWNPLBSEQDDQV-FRPWFYLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2[C@@H](C1)O/C(=C\C=C(C)C)/[C@@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30557-81-4 | |

| Record name | Ligustilone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Bisabolangelone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Sesquiterpene.

Introduction

Bisabolangelone is a naturally occurring sesquiterpene that has garnered significant interest in the scientific community for its potent biological activities. Isolated primarily from plants of the Angelica genus, such as Angelica koreana, this compound has demonstrated promising anti-inflammatory and hypopigmenting properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a unique tricyclic structure containing a furanone ring fused to a seven-membered ring, with a characteristic side chain. Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3aR,7aR)-3,3a,7,7a-tetrahydro-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-en-1-ylidene)benzofuran-4(2H)-one |

| CAS Number | 30557-81-4 |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 157-158 °C | N/A |

| Boiling Point | 396.0 ± 42.0 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activities and Mechanism of Action

This compound has been shown to exhibit significant anti-inflammatory and hypopigmenting effects. The underlying mechanisms for these activities are multifaceted and involve the modulation of key signaling pathways.

Anti-inflammatory Activity

This compound has been reported to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Hypopigmenting Activity

This compound has been identified as a potent agent for reducing melanin synthesis.[2] Its primary mechanism of action is the suppression of tyrosinase, the key enzyme in the melanogenesis pathway.[2] It has been shown to dose-dependently inhibit α-MSH-induced melanin production in B16 melanoma cells with an IC15 value of 9-17 µM.[2]

Table 3: Inhibitory Concentration of this compound on Melanin Production

| Cell Line | Parameter | Value |

| B16 Melanoma Cells | IC₁₅ (α-MSH-induced melanin production) | 9-17 µM |

Caption: this compound's role in the melanogenesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, extraction, and specific biological assays of this compound are not consistently available in the public domain. The following sections provide generalized methodologies for key experiments. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Extraction and Isolation of this compound from Angelica koreana

A general procedure for the extraction and isolation of sesquiterpenes from plant material is as follows. Specific details for this compound from Angelica koreana may vary.

Caption: General workflow for this compound extraction.

Methodology:

-

Extraction: The dried and powdered roots of Angelica koreana are extracted with a suitable solvent, such as methanol, at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. An ethyl acetate fraction is often used to isolate sesquiterpenes.

-

Chromatography: The active fraction is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification is typically achieved by high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

Methodology:

-

Cell Seeding: Plate cells (e.g., B16 melanoma cells or RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Melanin Content Assay

Methodology:

-

Cell Culture and Treatment: Culture B16 melanoma cells and treat them with this compound and a melanogenesis stimulator (e.g., α-MSH) for a defined period (e.g., 72 hours).

-

Cell Lysis: Harvest the cells and lyse them in a sodium hydroxide solution.

-

Measurement: Measure the absorbance of the cell lysates at 475 nm. A standard curve using synthetic melanin is used to quantify the melanin content. The total protein content of the lysates is also determined to normalize the melanin content.

Western Blot Analysis for Tyrosinase

Methodology:

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for tyrosinase, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages and treat with this compound for a set time before stimulating with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Conclusion

This compound is a compelling natural product with well-documented anti-inflammatory and hypopigmenting activities. Its mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways and the suppression of tyrosinase, make it a promising candidate for the development of new therapeutic agents for inflammatory disorders and hyperpigmentation. This guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of efficient synthetic and extraction methodologies.

References

- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bisabolangelone Biosynthetic Pathway in Angelica Species: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolangelone, a bisabolene-type sesquiterpenoid found in various Angelica species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the established principles of terpenoid biosynthesis. It details the putative enzymatic steps, from central carbon metabolism to the final product, and outlines key experimental protocols for pathway elucidation and characterization. While the complete pathway has not been fully elucidated in a single Angelica species, this guide synthesizes available data to present a robust hypothetical model and a roadmap for future research.

Introduction to this compound and its Significance

This compound is a secondary metabolite found in several species of the Angelica genus, including Angelica silvestris and Angelica koreana[1]. As a sesquiterpenoid, it belongs to a large and diverse class of natural products with a wide range of biological activities. Research has indicated the potential of this compound in various therapeutic areas, including its activity as a hypopigmenting agent[2]. The complex structure of this compound suggests a multi-step enzymatic synthesis, making its production through chemical synthesis challenging and costly. Therefore, elucidating its biosynthetic pathway in Angelica species is a critical step towards developing biotechnological production platforms.

The Upstream Pathway: Synthesis of the Sesquiterpenoid Precursor, Farnesyl Diphosphate (FPP)

The biosynthesis of all terpenoids, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are spatially separated within the cell.

-

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway is the primary source of FPP for sesquiterpenoid biosynthesis. It begins with the condensation of three molecules of acetyl-CoA.

-

The Methylerythritol Phosphate (MEP) Pathway: Situated in the plastids, the MEP pathway provides precursors for monoterpenes, diterpenes, and carotenoids.

The C15 precursor for all sesquiterpenoids, farnesyl diphosphate (FPP), is synthesized through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS).

Visualization of the Upstream Terpenoid Biosynthetic Pathway

Caption: General upstream terpenoid biosynthetic pathways (MVA and MEP) leading to the central sesquiterpenoid precursor, Farnesyl Diphosphate (FPP).

The Putative this compound-Specific Biosynthetic Pathway

The conversion of the linear FPP molecule into the complex cyclic structure of this compound is hypothesized to occur in two major steps:

-

Cyclization of FPP by a Sesquiterpene Synthase (TPS): A specific sesquiterpene synthase (sesqui-TPS) is proposed to catalyze the cyclization of FPP to form a bisabolene carbocation intermediate, which is then deprotonated to yield a bisabolene scaffold. Transcriptome analysis of Angelica archangelica has identified several candidate sesqui-TPS genes (e.g., AaTPS6–AaTPS10)[3][4][5][6]. While their exact products have not all been characterized, they represent promising targets for identifying the "this compound synthase".

-

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs): The bisabolene scaffold is then likely subjected to a series of oxidative modifications, such as hydroxylations and the formation of the angeloyl group, catalyzed by cytochrome P450 monooxygenases (CYPs). This class of enzymes is well-known for its role in the functional diversification of terpenoid skeletons.

Visualization of the Hypothesized this compound Biosynthetic Pathway

Caption: A hypothesized biosynthetic pathway for this compound from farnesyl diphosphate (FPP), involving a sesquiterpene synthase and cytochrome P450 enzymes.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and metabolites of the this compound biosynthetic pathway in Angelica species. The following tables provide a template for the types of data that need to be collected to fully characterize this pathway.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Angelica sp. Sesqui-TPS | Farnesyl Diphosphate | Data not available | Data not available | Data not available |

| Angelica sp. CYP1 | Bisabolene Precursor | Data not available | Data not available | Data not available |

| Angelica sp. CYP2 | Hydroxylated Intermediate | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Angelica Roots (Hypothetical)

| Metabolite | Concentration (µg/g dry weight) |

| Farnesyl Diphosphate | Data not available |

| Bisabolene Precursor | Data not available |

| This compound | Data not available |

Table 3: Relative Gene Expression of Pathway Genes (Hypothetical)

| Gene | Tissue | Relative Expression Level (vs. Housekeeping Gene) |

| Angelica sp. Sesqui-TPS | Root | Data not available |

| Angelica sp. CYP1 | Root | Data not available |

| Angelica sp. CYP2 | Root | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate Genes

Objective: To identify and confirm the function of the sesqui-TPS and CYPs involved in this compound biosynthesis.

Workflow:

Caption: Experimental workflow for the identification and functional characterization of biosynthetic genes.

Protocol 1: Sesquiterpene Synthase (TPS) Activity Assay

-

Enzyme Preparation:

-

Express the candidate Angelica TPS gene in a suitable heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT, 10% glycerol).

-

Purified TPS enzyme (1-5 µg).

-

Farnesyl diphosphate (FPP) substrate (10-50 µM).

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.

-

-

Product Extraction and Analysis:

-

Vortex the reaction mixture to extract the products into the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.

-

Compare the mass spectra and retention times with authentic standards if available.

-

Protocol 2: Cytochrome P450 (CYP) Activity Assay

-

Microsome Preparation:

-

Co-express the candidate Angelica CYP gene and a cytochrome P450 reductase (CPR) in a heterologous host (e.g., yeast or insect cells).

-

Isolate the microsomal fraction by differential centrifugation.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Microsomal preparation containing the CYP and CPR.

-

The putative substrate (e.g., the bisabolene precursor produced by the TPS).

-

An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Start the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS after derivatization if necessary.

-

Quantification of Metabolites and Gene Expression

Protocol 3: Quantification of this compound and its Precursors by HPLC-MS/MS

-

Sample Preparation:

-

Grind frozen Angelica root tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or shaking.

-

Centrifuge to pellet the cell debris and filter the supernatant.

-

-

HPLC-MS/MS Analysis:

-

Use a reverse-phase C18 column for separation.

-

Develop a gradient elution method using water and acetonitrile, both with a modifier like formic acid.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of the target analytes.

-

Establish a calibration curve using an authentic standard of this compound.

-

Protocol 4: Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Angelica root tissue using a commercial kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers for the target genes (TPS and CYPs) and a stable reference gene.

-

Perform the qRT-PCR reaction using a SYBR Green or probe-based detection method.

-

Calculate the relative gene expression levels using the ΔΔCt method.

-

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of terpenoids in plants is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.

-

Transcriptional Regulation: The expression of terpenoid biosynthetic genes is often coordinated by transcription factors from families such as AP2/ERF, bHLH, and MYB. These transcription factors can be activated by various developmental and environmental cues.

-

Phytohormonal Regulation: Phytohormones, particularly jasmonates (jasmonic acid and its derivatives), are well-known inducers of secondary metabolite biosynthesis, including terpenoids, often as a defense response to herbivory or pathogen attack. It is highly probable that jasmonate signaling plays a role in regulating the this compound pathway in Angelica.

Visualization of a Putative Jasmonate Signaling Pathway Regulating this compound Biosynthesis

Caption: A generalized model of the jasmonate signaling pathway leading to the activation of terpenoid biosynthetic genes, which may regulate this compound production.

Future Outlook and Research Directions

The complete elucidation of the this compound biosynthetic pathway in Angelica species is an important goal for both fundamental plant science and biotechnology. Future research should focus on:

-

Functional characterization of the sesqui-TPSs and CYPs identified in Angelica transcriptome studies to pinpoint the specific enzymes involved in the pathway.

-

Stable isotope labeling studies to trace the flow of precursors through the pathway and confirm the proposed intermediates.

-

In-depth analysis of the regulatory networks controlling this compound biosynthesis, including the identification of specific transcription factors and their response to elicitors like jasmonates.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound.

By employing the strategies and protocols outlined in this guide, researchers can contribute to a more complete understanding of this fascinating biosynthetic pathway and unlock its potential for various applications.

References

- 1. doaj.org [doaj.org]

- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive identification of terpene synthase genes and organ-dependent accumulation of terpenoid volatiles in a traditional medicinal plant Angelica archangelica L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive identification of terpene synthase genes and organ-dependent accumulation of terpenoid volatiles in a traditional medicinal plant Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisabolangelone: Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolangelone, a naturally occurring bisabolene-type sesquiterpenoid, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the seeds of Angelica silvestris L., this compound has demonstrated notable insecticidal, hypopigmenting, and anti-ulcer properties. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and stereochemistry of this compound. It further delves into its mechanisms of action, supported by quantitative data and detailed experimental protocols for its isolation and biological evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions.

Discovery and History

This compound was first identified as a natural product isolated from the seeds of the plant Angelica silvestris L.[1] Subsequent research has led to its isolation from other Angelica species, including Angelica koreana Maxim., where it was identified as the primary hypopigmenting principle.[2] The compound has also been isolated from Ostericum koreanum, from which its potent acaricidal activity against house dust mites was characterized.

Chemical Properties and Stereochemistry

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃. While the specific details regarding the absolute configuration of this compound are not extensively documented in the available literature, its structure contains chiral centers, indicating the existence of stereoisomers. The determination of the absolute configuration is crucial for understanding its structure-activity relationship and for enantioselective synthesis, which would likely be achieved through techniques such as X-ray crystallography or advanced spectroscopic methods.

Isolation and Synthesis

Isolation from Natural Sources

This compound can be extracted from various parts of Angelica species. The general procedure involves the hydrodistillation of the plant material to obtain an essential oil, followed by chromatographic techniques to isolate the pure compound.

Experimental Protocol: Isolation of this compound from Angelica silvestris Fruits

-

Plant Material Preparation: Dried and crushed fruits of Angelica silvestris are used as the starting material.

-

Hydrodistillation: The crushed fruits are subjected to hydrodistillation for a period of 3 hours using a Clevenger-type apparatus to extract the essential oil.

-

Chromatographic Separation: The obtained essential oil is then subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the different components.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

The total synthesis of this compound can be achieved starting from the monoterpenoid (+)-pulegone. This synthetic route provides an alternative to extraction from natural sources and allows for the preparation of derivatives for structure-activity relationship studies.

Experimental Protocol: Total Synthesis of this compound from (+)-Pulegone (Conceptual Workflow)

-

Ring Opening and Functionalization of Pulegone: The synthesis would commence with the modification of the pulegone scaffold to introduce the necessary functional groups and create the bisabolene skeleton.

-

Introduction of the Angelate Moiety: An esterification reaction would be employed to introduce the angelate group at the appropriate position.

-

Oxidation and Cyclization: Subsequent oxidation and cyclization steps would be performed to form the characteristic lactone ring of this compound.

-

Purification: The final product would be purified using chromatographic techniques.

The following diagram illustrates a conceptual workflow for the synthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its hypopigmenting, anti-ulcer, and insecticidal effects being the most extensively studied.

Hypopigmenting (Anti-Melanogenic) Activity

This compound has been shown to inhibit melanin production in B16 melanoma cells.[2] This activity is attributed to its ability to interfere with the cAMP/PKA signaling pathway, which is a key regulator of melanogenesis.

Mechanism of Action:

This compound competitively inhibits the binding of cyclic AMP (cAMP) to the regulatory subunit of Protein Kinase A (PKA). This prevents the activation of PKA and the subsequent phosphorylation of the cAMP response element-binding protein (CREB) and the transcription factor SOX9. The dephosphorylation of these transcription factors leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the tyrosinase gene. The reduced expression of tyrosinase, the rate-limiting enzyme in melanin synthesis, ultimately leads to a decrease in melanin production.

The signaling pathway is depicted in the following diagram:

Experimental Protocol: Anti-Melanogenic Activity Assay

-

Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates and treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.

-

Melanin Content Assay: After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH. The melanin content is determined by measuring the absorbance of the lysate at 405 nm using a microplate reader.

-

Tyrosinase Activity Assay: For cellular tyrosinase activity, cells are lysed, and the protein concentration of the supernatant is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm.

-

Western Blot Analysis: To assess the effect on signaling proteins, cells are treated with this compound and α-MSH for specific time points. Cell lysates are then subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of CREB and SOX9, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the experimental workflow for assessing anti-melanogenic activity.

Anti-Ulcer Activity

This compound has demonstrated significant anti-ulcer effects by inhibiting the gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion.

Mechanism of Action:

This compound acts as a reversible inhibitor of the gastric H⁺/K⁺-ATPase. By binding to the enzyme, it prevents the exchange of intracellular H⁺ for extracellular K⁺, thereby reducing the secretion of gastric acid into the stomach lumen. This reduction in acidity provides a protective effect on the gastric mucosa and promotes the healing of ulcers. While the exact binding site and mode of inhibition are still under investigation, it is believed to interact with the catalytic subunit of the enzyme.

Experimental Protocol: H⁺/K⁺-ATPase Inhibition Assay

-

Enzyme Preparation: Gastric H⁺/K⁺-ATPase is typically isolated from the gastric mucosa of rabbits or pigs through a series of homogenization and centrifugation steps.

-

ATPase Activity Assay: The inhibitory effect of this compound on the enzyme's activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reaction is carried out in a buffer containing the enzyme, Mg²⁺, K⁺, and ATP, with and without the presence of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Insecticidal Activity

This compound has shown potent insecticidal and acaricidal properties, particularly against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus).[3]

Mechanism of Action:

The precise molecular mechanism of this compound's insecticidal activity is not fully elucidated but is thought to involve disruption of vital physiological processes in the target organisms.

Experimental Protocol: Acaricidal Activity Assay (Fabric-Piece Contact Bioassay)

-

Test Substance Application: Various concentrations of this compound dissolved in a suitable solvent are applied to fabric pieces. Control pieces are treated with the solvent alone.

-

Mite Exposure: A known number of adult house dust mites are placed on the treated fabric pieces.

-

Mortality Assessment: After a specific exposure time (e.g., 24 hours), the number of dead mites is counted under a microscope.

-

Data Analysis: The lethal dose required to kill 50% of the mite population (LD₅₀) is calculated using probit analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Anti-Melanogenic Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₁₅ (Melanin Production) | B16 Melanoma | 9-17 µM | [4] |

Table 2: Anti-Ulcer Activity of this compound Derivatives

| Compound | Parameter | Value | Reference |

| Bisabolonalone Hydrazone Carboxamides | IC₅₀ (H⁺/K⁺-ATPase Inhibition) | 18-68 µM | [1] |

Table 3: Acaricidal Activity of this compound

| Target Organism | Parameter | Value | Reference |

| Dermatophagoides farinae | LD₅₀ (24h) | 1.88 µg/cm² | [3] |

| Dermatophagoides pteronyssinus | LD₅₀ (24h) | 1.79 µg/cm² | [3] |

Conclusion and Future Perspectives

This compound stands out as a promising natural product with significant therapeutic and practical potential. Its well-defined anti-melanogenic activity, coupled with a clear mechanism of action, makes it a strong candidate for development as a skin-whitening agent in cosmetics and for the treatment of hyperpigmentation disorders. Its potent anti-ulcer and insecticidal properties further broaden its application spectrum.

Future research should focus on several key areas. A detailed elucidation of the absolute stereochemistry of naturally occurring this compound is paramount. The development of a robust and scalable total synthesis will be crucial for producing sufficient quantities for further preclinical and clinical studies, as well as for the generation of novel analogs with improved efficacy and safety profiles. Further investigation into the molecular targets and mechanisms underlying its anti-ulcer and insecticidal activities will provide a more complete understanding of its pharmacological profile and could lead to the discovery of new therapeutic applications.

References

- 1. Synthesis, Structure and Gastric H+/K+-ATPase Inhibitory Activities of Bisabolonalone Hydrazone Carboxamides | Scientific.Net [scientific.net]

- 2. Toxicity of this compound from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) [agris.fao.org]

- 3. Toxicity of this compound from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Bisabolangelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory and hypopigmenting properties. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors. While direct evidence for the anticancer activity of this compound is currently limited in publicly available literature, this guide also briefly discusses the cytotoxic effects of structurally related bisabolene compounds to provide a broader context for future investigation.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of this compound on the production of various pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are summarized below.

| Biological Activity | Assay | Cell Line | Concentration | % Inhibition / Effect |

| Inhibition of Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 10 µM | Significant Inhibition |

| Inhibition of Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |

| Inhibition of Tumor Necrosis Factor-α (TNF-α) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |

| Inhibition of Interleukin-1β (IL-1β) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |

| Inhibition of Interleukin-6 (IL-6) Production | ELISA | RAW 264.7 | 10 µM | Significant Inhibition |

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

-

After treatment, 100 µL of the cell culture supernatant is transferred to a 96-well plate.

-

An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Cell culture supernatants are collected after the treatment period.

-

The concentrations of PGE2, TNF-α, IL-1β, and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Absorbance is read at the specified wavelength, and concentrations are calculated based on the standard curves provided with the kits.

-

RAW 264.7 cells are seeded on glass coverslips in a 24-well plate.

-

Following treatment, cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

After blocking with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour, cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.

-

Cells are then washed and incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The translocation of the p65 subunit from the cytoplasm to the nucleus is then quantified.

Hypopigmenting Activity

This compound has been shown to inhibit melanin synthesis, suggesting its potential as a skin-lightening agent.

Quantitative Data on Hypopigmenting Activity

The inhibitory effects of this compound on melanin production and tyrosinase activity in B16F10 melanoma cells are detailed below.

| Biological Activity | Assay | Cell Line | IC15 Value |

| Inhibition of Melanin Production | Melanin Content Assay | B16 or melan-a cells | 9-17 µM[1] |

Note: The IC15 value represents the concentration at which 15% of the melanin production is inhibited.

Mechanism of Hypopigmenting Action

This compound reduces melanin production by suppressing the protein expression of tyrosinase, a key enzyme in melanogenesis. This is thought to occur through the inhibition of the cAMP/PKA/CREB signaling pathway, which leads to a downstream reduction in the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

Experimental Protocols

B16F10 melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are seeded and allowed to attach. They are then treated with various concentrations of this compound in the presence of a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH).

-

After treatment, cells are washed with PBS and harvested.

-

The cell pellets are dissolved in 1 N NaOH at 60°C for 1 hour.

-

The absorbance of the supernatant is measured at 405 nm.

-

Melanin content is calculated and normalized to the total protein content of the cells, which can be determined using a BCA protein assay.

-

Cells are lysed in a phosphate buffer containing Triton X-100.

-

The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Tyrosinase activity is expressed as the rate of dopachrome formation.

Anticancer Activity (Based on Related Compounds)

As of the latest literature review, there is a lack of specific studies detailing the in vitro cytotoxic or anticancer activity of this compound with quantitative data such as IC50 values. However, research on structurally similar bisabolene sesquiterpenes provides some insight into the potential anticancer effects of this class of compounds.

Quantitative Data on Cytotoxicity of Related Bisabolene Compounds

The following table summarizes the cytotoxic activities (IC50 values) of β-bisabolene against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| β-Bisabolene | 4T1 | Murine Breast Cancer | 48.99[2] |

| β-Bisabolene | MCF-7 | Human Breast Cancer | 66.91[2] |

| β-Bisabolene | MDA-MB-231 | Human Breast Cancer | 98.39[2] |

| β-Bisabolene | SKBR3 | Human Breast Cancer | 70.62[2] |

| β-Bisabolene | BT474 | Human Breast Cancer | 74.3[2] |

Potential Anticancer Mechanisms of Bisabolenes

Studies on bisabolene derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death). This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols for Cytotoxicity and Apoptosis

-

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound exhibits significant and well-documented anti-inflammatory and hypopigmenting activities, with clear mechanisms of action involving the NF-κB, MAPK, and PKA signaling pathways. The detailed protocols provided herein offer a robust framework for the continued investigation of these properties. While direct evidence for its anticancer effects is currently lacking, the cytotoxic activity of related bisabolene compounds suggests that this is a promising area for future research. Further studies are warranted to elucidate the potential of this compound as a therapeutic agent for inflammatory disorders, hyperpigmentation, and possibly cancer. Such investigations should include a broader range of cancer cell lines, in vivo animal models, and a deeper exploration of its molecular targets.

References

- 1. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisabolangelone: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities. Isolated primarily from plants of the Angelica and Ostericum genera, this compound has demonstrated potent anti-inflammatory, hypopigmenting, and potential anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily through the inhibition of pro-inflammatory mediators in macrophages.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition occurs at the level of gene expression, with this compound suppressing the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | Effect of this compound | Reference |

| NO Production | RAW 264.7 | LPS | Significant inhibition | [1] |

| PGE2 Production | RAW 264.7 | LPS | Significant inhibition | [1] |

| TNF-α Production | RAW 264.7 | LPS | Significant inhibition | [1] |

| IL-1β Production | RAW 264.7 | LPS | Significant inhibition | [1] |

| IL-6 Production | RAW 264.7 | LPS | Significant inhibition | [1] |

| iNOS Protein Expression | RAW 264.7 | LPS | Significant suppression | [1] |

| COX-2 Protein Expression | RAW 264.7 | LPS | Significant suppression | [1] |

Note: Specific IC50 values for the inhibition of these inflammatory mediators by this compound are not consistently reported in the currently available literature. The effects are described as significant and dose-dependent.

Modulation of NF-κB and MAPK Signaling Pathways

The primary mechanism underlying the anti-inflammatory activity of this compound is its ability to down-regulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

-

NF-κB Pathway: this compound suppresses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages.[1] This prevents the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: this compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway.[1] The MAPK pathway is another critical regulator of the inflammatory response, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.

Experimental Protocols

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

After treatment, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, and ERK (MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypopigmenting Mechanism of Action

This compound has demonstrated the ability to inhibit melanin synthesis, suggesting its potential as a skin-lightening agent.

Inhibition of Melanin Production and Tyrosinase Expression

In α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes, this compound dose-dependently inhibits melanin production.[2] The primary mechanism for this effect is the suppression of the protein levels of tyrosinase, the rate-limiting enzyme in melanogenesis.[2]

Table 2: Quantitative Data on the Hypopigmenting Effects of this compound

| Parameter | Cell Line | Stimulant | IC15 Value (µM) | Reference |

| Melanin Production | B16 | α-MSH | 9-17 | [2] |

| Melanin Production | melan-a | α-MSH | 9-17 | [2] |

Modulation of the cAMP/PKA/CREB Signaling Pathway

The upstream mechanism for the reduction in tyrosinase expression involves the modulation of the cyclic AMP (cAMP) signaling pathway. This compound is reported to competitively inhibit the binding of cAMP to the regulatory subunit of protein kinase A (PKA). This inhibition prevents the subsequent phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor. In its unphosphorylated state, CREB is unable to promote the transcription of the microphthalmia-associated transcription factor (MITF), which is the master regulator of tyrosinase gene expression.

Experimental Protocols

-

Cell Lines: B16 murine melanoma cells or melan-a melanocytes.

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For melan-a cells, the medium is also supplemented with 200 nM phorbol 12-myristate 13-acetate (PMA).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are treated with various concentrations of this compound in the presence of α-MSH (typically 100 nM) for 48-72 hours.

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH at 60°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

Quantify the melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin.

-

Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

-

Wash the treated cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Clarify the lysate by centrifugation.

-

Incubate a portion of the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine) solution at 37°C.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.

-

Calculate the tyrosinase activity as the rate of dopachrome formation, normalized to the total protein content.

Anticancer Mechanism of Action: An Area of Emerging Research

While the anti-inflammatory and hypopigmenting effects of this compound are relatively well-documented, its direct anticancer mechanism of action is an area that requires more in-depth investigation. Studies on structurally related bisabolane sesquiterpenoids provide insights into potential mechanisms.

For instance, α-bisabolol , a related sesquiterpene alcohol, has been shown to inhibit the proliferation of pancreatic cancer cells by suppressing AKT expression.[1] Another related compound, γ-bisabolene , induces apoptosis in human neuroblastoma cells through a p53-mediated mitochondrial pathway. These findings suggest that this compound may also exert anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. However, dedicated studies are necessary to elucidate the specific molecular targets and pathways of this compound in various cancer cell types.

Future research should focus on:

-

Evaluating the cytotoxic effects of this compound on a panel of human cancer cell lines.

-

Investigating the ability of this compound to induce apoptosis and cell cycle arrest.

-

Identifying the specific molecular targets of this compound within cancer cells.

Summary and Future Perspectives

This compound is a promising natural compound with well-defined anti-inflammatory and hypopigmenting properties. Its mechanisms of action, involving the inhibition of the NF-κB/MAPK and cAMP/PKA/CREB signaling pathways, are well-supported by in vitro evidence. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate these findings.

While the anticancer potential of this compound is suggested by studies on related compounds, further research is crucial to establish its efficacy and specific mechanisms in this context. The development of this compound as a therapeutic agent for inflammatory skin conditions, hyperpigmentation disorders, and potentially cancer, warrants continued investigation. Future studies should aim to provide more comprehensive quantitative data, including IC50 values for its various biological activities, and to explore its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Bisabolangelone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activities of Bisabolangelone and outlines a standard framework for its preliminary toxicity assessment. As of the latest literature review, specific studies on the acute, sub-acute, chronic, or genotoxic effects of this compound have not been published. Therefore, this guide integrates known pharmacological data with generalized, internationally accepted protocols for toxicological evaluation.

Executive Summary

This compound is a sesquiterpene derivative isolated from plants of the Apiaceae family, such as Ostericum koreanum.[1] While its toxicological profile remains uncharacterized, preliminary research has identified significant pharmacological activities, primarily anti-inflammatory and hypopigmenting effects. Understanding the molecular mechanisms behind these activities is crucial, as they can provide insights into potential on-target and off-target toxicities. This guide summarizes the known bioactivities of this compound, details the experimental protocols used in these studies, and presents a comprehensive overview of the standard toxicological assays required for a preliminary safety assessment, in line with international guidelines.

Known Pharmacological Activities and Quantitative Data

Current research indicates that this compound possesses anti-inflammatory and hypopigmenting properties. These effects are mediated through the modulation of specific signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).[1] This activity is primarily achieved by blocking the NF-κB and MAPK signaling pathways.[1]

Hypopigmenting Activity

The compound also demonstrates potential for treating hyperpigmentation disorders. It inhibits melanin production in α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells by suppressing the protein levels of tyrosinase, a key enzyme in melanogenesis.[2]

Quantitative Data on Bioactivity

The following table summarizes the quantitative data available from in vitro pharmacological studies of this compound.

| Parameter | Cell Line | Condition | Value | Reference |

| IC₁₅ (Melanin Production) | B16 or melan-a cells | α-MSH-induced | 9-17 µM | [2] |

| IC₅₀ (Melanin Production) | B16 cells | α-MSH-induced | 317 µM (Arbutin - Positive Control) | [2] |

Known Signaling Pathways

This compound's biological effects are linked to its ability to modulate key cellular signaling cascades. The diagrams below illustrate the pathways involved in its anti-inflammatory and hypopigmenting actions.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAPKs (specifically ERK) in response to inflammatory stimuli like LPS.[1]

Caption: this compound inhibits inflammation by blocking MAPK and NF-κB pathways.

Hypopigmenting Signaling Pathway

The hypopigmenting effect is linked to the cAMP/PKA/CREB pathway, which regulates the expression of the master melanogenesis transcription factor, MITF, and subsequently, tyrosinase. While the precise interaction of this compound with this pathway is still under investigation, it is known to suppress tyrosinase protein levels.[2][3]

Caption: this compound reduces melanin by suppressing tyrosinase protein levels.

Experimental Protocols for Pharmacological Assessment

The following are detailed methodologies for the key in vitro experiments used to characterize the known bioactivities of this compound.

Anti-inflammatory Activity Assay

-

Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement (ELISA): Cells are treated as described above. The concentrations of TNF-α, IL-1β, IL-6, and Prostaglandin E₂ (PGE₂) in the cell culture media are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the effect on signaling proteins, cells are treated with this compound and/or LPS for specified time points. Total cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of ERK, and p65 subunit of NF-κB. Protein bands are visualized using chemiluminescence.

Hypopigmenting Activity Assay

-

Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.

-

Melanin Content Assay: Cells are seeded in culture plates and treated with various concentrations of this compound in the presence of α-MSH (typically 100 nM) for 72-96 hours. After treatment, cells are washed with PBS and lysed with 1N NaOH. The melanin content is quantified by measuring the absorbance of the lysate at 405 nm and normalizing to the total protein content.

-

Tyrosinase Activity Assay: Cellular tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation. Cell lysates are prepared from treated cells, and the protein concentration is determined. The lysate is then incubated with L-DOPA, and the formation of dopachrome is measured spectrophotometrically at 475 nm.

-

Western Blot Analysis: To assess the expression of melanogenesis-related proteins, cells are treated with this compound and α-MSH. Cell lysates are analyzed by Western blotting using primary antibodies against tyrosinase, TRP-1, TRP-2, and MITF.

Framework for Preliminary Toxicity Assessment

A comprehensive preliminary toxicity assessment for a novel compound like this compound would involve a battery of in vitro and in vivo tests, guided by international regulatory standards such as the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity

-

Objective: To determine the adverse effects that occur within a short time after oral administration of a single dose. This helps in classifying the substance for hazard and estimating the median lethal dose (LD₅₀).

-

General Protocol (Following OECD Guideline 423 - Acute Toxic Class Method): [4][5][6]

-

Animal Model: Typically young, healthy adult female rats.

-

Procedure: A stepwise procedure is used with 3 animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]

-

Endpoint: The outcome (mortality or survival) determines the next step: testing at a lower or higher fixed dose level until the toxicity class of the substance is determined.

-

Pathology: Gross necropsy is performed on all animals at the end of the study.

-

Caption: A stepwise workflow for acute oral toxicity testing.

Sub-acute and Sub-chronic Repeated Dose Toxicity

-

Objective: To evaluate the adverse effects of repeated daily exposure to a substance over a period of 28 days (sub-acute, OECD 407) or 90 days (sub-chronic, OECD 408). These studies help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

General Protocol (Following OECD Guideline 407 - 28-Day Study): [8]

-

Animal Model: Rodents (e.g., rats), with at least 5 males and 5 females per group.

-

Dosing: The test substance is administered orally on a daily basis for 28 days. At least three dose levels are used along with a control group.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urinalysis is also performed.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

-

Caption: General workflow for a 28-day repeated dose toxicity study.

Genotoxicity Assessment

-

Objective: To identify compounds that can induce genetic damage, such as gene mutations and chromosomal damage. A standard battery of tests is required to assess different genotoxic endpoints.

-

Standard Test Battery (ICH S2(R1) Guidelines): [9][10][11][12]

-

A test for gene mutation in bacteria: The Ames test (bacterial reverse mutation assay) using various strains of Salmonella typhimurium and Escherichia coli.

-

An in vitro cytogenetic test in mammalian cells: This could be an in vitro micronucleus test or a chromosomal aberration assay using cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO, CHL, V79 cell lines).

-

An in vivo genotoxicity test: Typically a micronucleus test in rodent hematopoietic cells (bone marrow or peripheral blood). This test detects chromosomal damage in a whole animal system.

-

Caption: The standard three-test battery for genotoxicity assessment.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated anti-inflammatory and hypopigmenting properties. However, a significant data gap exists regarding its safety and toxicological profile. For its potential development as a therapeutic or cosmetic agent, a systematic evaluation of its toxicity is imperative. The experimental frameworks outlined in this guide, based on internationally recognized OECD and ICH guidelines, provide a clear roadmap for conducting a preliminary toxicity assessment. Future research should prioritize these studies to establish a comprehensive safety profile for this compound, enabling a well-informed risk-benefit analysis for its potential applications.

References

- 1. This compound isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypopigmenting activity of this compound isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals | FDA [fda.gov]

- 12. fda.gov [fda.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolangelone, a naturally occurring bisabolane-type sesquiterpenoid, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various Angelica species, this molecule and its structural analogs have demonstrated a compelling range of biological activities, including anti-inflammatory, hypopigmenting, and 5α-reductase inhibitory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and related sesquiterpenoids. It details their biological activities with quantitative data, outlines experimental protocols for their isolation and evaluation, and visualizes their known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics derived from this promising class of natural products.

Chemical Structure and Properties

This compound (C₁₅H₂₀O₃) is a monocyclic sesquiterpenoid characterized by a bisabolane skeleton. Its structure features an α,β-unsaturated ketone, which is a common pharmacophore contributing to its biological activities.

Biological Activities and Quantitative Data

This compound and its related sesquiterpenoids exhibit a variety of biological effects. The following tables summarize the quantitative data available from preclinical studies.

Table 1: Hypopigmenting and 5α-Reductase Inhibitory Activity of this compound

| Compound | Biological Activity | Cell Line | IC50 Value | Reference |

| This compound | α-MSH-induced melanin production inhibition | B16 or melan-a cells | 9-17 µM | [1] |

| Arbutin (Control) | α-MSH-induced melanin production inhibition | B16 cells | 317 µM | [1] |

| This compound | 5α-reductase type I inhibition | LNCaP cells | 11.6 µg/ml | |

| Finasteride (Control) | 5α-reductase type I inhibition | LNCaP cells | 19.8 µg/ml |

Table 2: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoids

| Compound | Cell Line | Activity | IC50 / EC50 Value | Reference |

| Altaicalarin A | A-549 (Human lung carcinoma) | Cytotoxic | 3.4 µg/mL | [2][3][4] |

| Altaicalarin A | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 0.8 µg/mL | [2][3][4] |

| Altaicalarin A | KB (Epidermoid carcinoma of the nasopharynx) | Cytotoxic | 1.0 µg/mL | [2][3][4] |

| Altaicalarin A | KBVIN (Vincristine-resistant nasopharyngeal) | Cytotoxic | 0.9 µg/mL | [2][3][4] |

| β-Bisabolene | 4T1 (Mouse mammary carcinoma) | Cytotoxic | 48.99 µg/ml | [5] |

| β-Bisabolene | MCF-7 (Human breast cancer) | Cytotoxic | 66.91 µg/ml | [5] |

| β-Bisabolene | MDA-MB-231 (Human breast cancer) | Cytotoxic | 98.39 µg/ml | [5] |

| β-Bisabolene | SKBR3 (Human breast cancer) | Cytotoxic | 70.62 µg/ml | [5] |

| β-Bisabolene | BT474 (Human breast cancer) | Cytotoxic | 74.3 µg/ml | [5] |

Mechanisms of Action

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. This inhibition is achieved through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, it suppresses the translocation of the NF-κB p65 subunit into the nucleus and inhibits the phosphorylation of MAPKs.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Caption: Inhibition of the MAPK Signaling Pathway by this compound.

Hypopigmenting Activity

This compound has been identified as a hypopigmenting agent. It dose-dependently inhibits melanin production induced by α-melanocyte stimulating hormone (α-MSH). The underlying mechanism involves the suppression of tyrosinase protein levels, a key enzyme in the melanin biosynthesis pathway.[1] However, it does not directly inhibit the catalytic activity of cell-free tyrosinase.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Angelica koreana

This protocol describes a general procedure for the isolation of this compound based on bioassay-guided fractionation.

Caption: General workflow for bioassay-guided isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Angelica koreana are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude MeOH extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

-

Bioassay-Guided Fractionation: Each fraction is tested for its biological activity (e.g., inhibition of melanin production in B16 melanoma cells). The most active fraction (typically the EtOAc fraction) is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Active fractions from the initial column chromatography are further purified using repeated column chromatography, potentially including Sephadex LH-20, and finally by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Seed cells (e.g., B16 melanoma cells, cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or related sesquiterpenoids) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Activation and MAPK Phosphorylation

This protocol is used to detect the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Lysis: After treatment with the test compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.

-